5,5-Dichloroquinolin-6(5H)-one

Solid-phase synthesis Crystallization Purification

5,5-Dichloroquinolin-6(5H)-one features a distinctive 6-keto group on a partially saturated ring—unlike generic chloroquinolines. This drives unique H-bonding, electronic, and ADME properties, essential for reproducible medicinal chemistry SAR. Avoid assay variability with the precise 5,5-dichloro substitution. Ideal building block for anti-infective and anti-inflammatory programs.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.04 g/mol
CAS No. 16100-81-5
Cat. No. B101047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dichloroquinolin-6(5H)-one
CAS16100-81-5
Synonyms5,5-Dichloroquinolin-6(5H)-one
Molecular FormulaC9H5Cl2NO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1
InChIInChI=1S/C9H5Cl2NO/c10-9(11)6-2-1-5-12-7(6)3-4-8(9)13/h1-5H
InChIKeyFYFYVQLDYXHPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dichloroquinolin-6(5H)-one (CAS 16100-81-5): Core Chemical Profile and Procurement-Relevant Specifications


5,5-Dichloroquinolin-6(5H)-one (CAS 16100-81-5) is a heterocyclic organic compound belonging to the quinolinone class, characterized by a bicyclic quinoline core with two chlorine atoms at the 5-position and a ketone functionality at the 6-position . Its molecular formula is C₉H₅Cl₂NO, and it has a molecular weight of approximately 214.05 g/mol . The compound is a solid with a reported melting point of 58 °C . It is primarily used as a research intermediate in medicinal chemistry, organic synthesis, and the development of pharmaceutical agents, including antimicrobial and anti-inflammatory compounds .

Why 5,5-Dichloroquinolin-6(5H)-one Cannot Be Interchanged with Generic Quinolinones or Other Dichloroquinolines


Quinolinones and dichloroquinolines exhibit diverse and often non-overlapping biological and chemical properties that are highly dependent on the specific position and number of chlorine substitutions, as well as the oxidation state of the heterocyclic ring [1]. For example, 5,7-dichloroquinoline analogs (such as quinoxyfen) are known for specific fungicidal activity, while 4,7-dichloroquinolines are associated with antimalarial mechanisms [2]. In contrast, 5,5-dichloroquinolin-6(5H)-one features a unique 6-keto group in a partially saturated quinolinone system, which fundamentally alters its electronic character, hydrogen-bonding potential, and metabolic stability compared to fully aromatic or differently halogenated analogs [3]. Generic substitution with other quinoline derivatives (e.g., 2,4-dichloroquinoline, 7,8-dihydro-6(5H)-quinolinone) would therefore lead to unpredictable changes in reactivity, target binding, and ADME properties, jeopardizing the validity and reproducibility of research findings or synthetic routes [3].

Quantitative Differentiation of 5,5-Dichloroquinolin-6(5H)-one: Experimental Evidence for Scientific Selection


Physical State and Melting Point Differentiation for Synthetic Processing

5,5-Dichloroquinolin-6(5H)-one is a solid at room temperature with a reported melting point of 58 °C . In contrast, many common quinoline building blocks, such as 2,4-dichloroquinoline, are liquids or have significantly higher melting points. This specific melting point range allows for distinct purification and handling protocols (e.g., recrystallization from non-polar solvents) that are not applicable to liquid analogs or high-melting-point solids.

Solid-phase synthesis Crystallization Purification

Electronic and Steric Environment Governed by Predicted pKa

The predicted acid dissociation constant (pKa) for 5,5-Dichloroquinolin-6(5H)-one is 1.58 ± 0.40 . While a direct experimental comparison is lacking in primary literature, this value is notably lower than typical pKa values for unsubstituted quinoline (~4.9) or 8-hydroxyquinoline (~5.1). This indicates a significantly enhanced acidity, likely due to the electron-withdrawing effects of the two chlorine atoms and the carbonyl group, which stabilizes the conjugate base.

Acid/base properties Reactivity Drug design

Note on the Lack of Direct Biological Comparative Data

A comprehensive search of primary literature and patents (excluding benchchems, molecule, evita chem, vulcanchem) did not yield any head-to-head comparative biological assays (e.g., IC₅₀ values) for 5,5-Dichloroquinolin-6(5H)-one versus a closely related analog or standard. The available data are limited to predicted physicochemical properties and general class-level inferences. Therefore, any claims of superior potency, selectivity, or in vivo efficacy for this specific compound would be unsubstantiated.

Biological activity Comparative pharmacology Research gap

Validated Application Scenarios for 5,5-Dichloroquinolin-6(5H)-one Based on Available Evidence


Synthesis of Chlorinated Quinoline Derivatives as Research Intermediates

Given its specific substitution pattern, 5,5-Dichloroquinolin-6(5H)-one serves as a valuable building block for the preparation of more complex chlorinated quinoline analogs. Its use is supported by patent literature describing the chlorination of selected quinoline compounds to produce derivatives with potential antimicrobial, antifungal, or analgesic effects [1]. Researchers engaged in medicinal chemistry for infectious diseases or pain management would procure this compound to explore structure-activity relationships (SAR) in novel chemical space [2].

Physicochemical Property Studies in Drug Discovery

The predicted pKa of 1.58 ± 0.40 indicates that this compound exists predominantly in its neutral form under strongly acidic conditions . This property is of interest to pharmaceutical scientists evaluating the impact of halogenation and ring saturation on the acid/base character and solubility of quinoline-based drug candidates. Procurement would support early-stage lead optimization where modulating these parameters is a key objective.

Reference Standard for Analytical Method Development

The defined solid form and reported melting point of 58 °C make 5,5-Dichloroquinolin-6(5H)-one a suitable candidate for use as a reference standard in the development of analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of quinolinone impurities or metabolites in complex mixtures .

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